molecular formula C10H8ClN3O2 B11408901 3-chloro-N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide

3-chloro-N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide

Cat. No.: B11408901
M. Wt: 237.64 g/mol
InChI Key: RJALSDSCZDCKMW-UHFFFAOYSA-N
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Description

3-chloro-N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms. This particular compound is characterized by the presence of a chloro group, a methyl group, and a benzamide moiety, making it a unique and interesting molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide typically involves the reaction of 3-chlorobenzoyl chloride with 4-methyl-1,2,5-oxadiazole-3-amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The benzamide moiety can be reduced to a benzylamine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), mild heating.

    Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), acidic or basic conditions.

    Reduction: Reducing agents (lithium aluminum hydride), anhydrous conditions.

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Benzylamines.

Scientific Research Applications

3-chloro-N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-chloro-N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of microbial cell membranes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-N-(4-methyl-1,2,4-oxadiazol-3-yl)benzamide: Similar structure but with a different oxadiazole isomer.

    3-chloro-N-(4-methyl-1,3,4-oxadiazol-3-yl)benzamide: Another isomer with distinct chemical properties.

    3-chloro-N-(4-methyl-1,2,5-thiadiazol-3-yl)benzamide: Contains a sulfur atom instead of oxygen in the heterocyclic ring.

Uniqueness

3-chloro-N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide is unique due to its specific oxadiazole isomer, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H8ClN3O2

Molecular Weight

237.64 g/mol

IUPAC Name

3-chloro-N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide

InChI

InChI=1S/C10H8ClN3O2/c1-6-9(14-16-13-6)12-10(15)7-3-2-4-8(11)5-7/h2-5H,1H3,(H,12,14,15)

InChI Key

RJALSDSCZDCKMW-UHFFFAOYSA-N

Canonical SMILES

CC1=NON=C1NC(=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

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